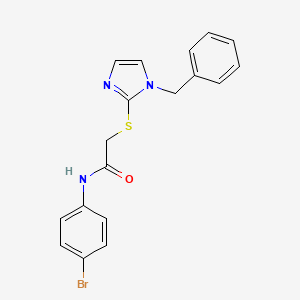

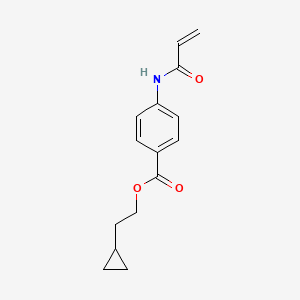

![molecular formula C20H22N2OS2 B2884350 2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339015-43-9](/img/structure/B2884350.png)

2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Polymeric Material Synthesis

Research by Hsiao et al. (1999) delves into the synthesis of novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, incorporating 2-tert-butyl substitutions, among others. These materials demonstrate significant thermal stability and are amenable to being cast into transparent, flexible films, showcasing their potential in the development of new polymeric materials with high thermal resistance (Hsiao, Dai, & He, 1999).

Antimicrobial and Larvicidal Activities

Kumara et al. (2015) describe the preparation of novel derivatives, including 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, exhibiting growth inhibition against bacterial and fungal pathogens, as well as mosquito larvicidal activity. This suggests its use in developing new antimicrobial agents and in vector control strategies (Kumara et al., 2015).

Corrosion Inhibition

A study by Ammal et al. (2018) on 1,3,4-oxadiazole derivatives, including those with 2-methyl and tert-butyl substitutions, assessed their corrosion inhibition capabilities towards mild steel in sulphuric acid. These compounds were found to form protective layers on the steel surface, highlighting their potential as corrosion inhibitors in industrial applications (Ammal, Prajila, & Joseph, 2018).

Spectral and Fluorescence Studies

Gaenko et al. (2006) investigated the absorption and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles, including tert-butyl variants, revealing significant shifts in spectra upon formation of conjugate acids. This study provides insights into the electronic properties of such compounds, with implications for developing optical materials and sensors (Gaenko, Devarajan, Trifonov, & Ostrovskii, 2006).

Antibacterial and Antitubercular Activities

Research by Suresh Kumar et al. (2013) on novel sulfonyl derivatives, including isopropyl thiazole-based compounds and 1,3,4-oxadiazoles, showcased moderate to significant antibacterial and antifungal activities, along with excellent antitubercular molecules. This underscores the therapeutic potential of these derivatives against infectious diseases (Suresh Kumar, Prasad, & Chandrashekar, 2013).

Properties

IUPAC Name |

2-[(4-tert-butylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS2/c1-20(2,3)15-11-9-14(10-12-15)13-25-19-22-21-18(23-19)16-7-5-6-8-17(16)24-4/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVXMKNHBZGIHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

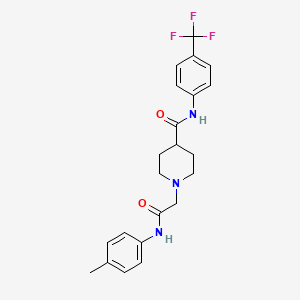

![N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884276.png)

![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2884277.png)

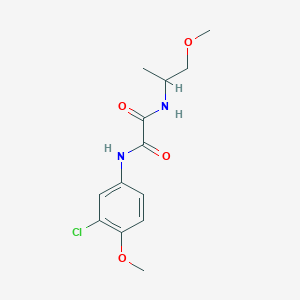

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2884279.png)

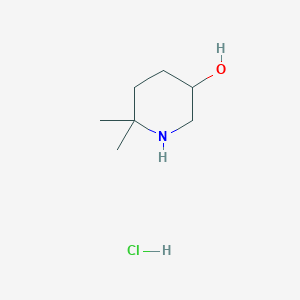

![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B2884282.png)

![5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B2884283.png)

![N-(4-ethoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2884290.png)